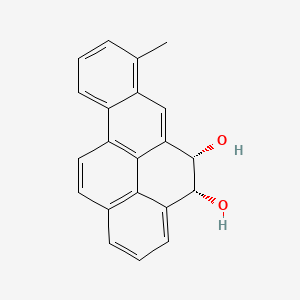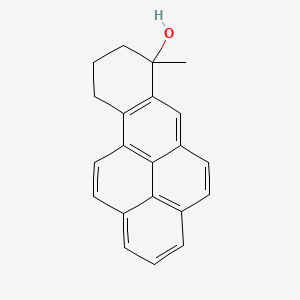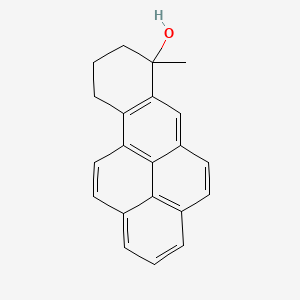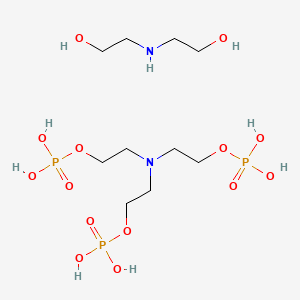
Oxydipentonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of oxydipentonium typically involves the reaction of trimethylamine with pentamethylene bromide, followed by the introduction of an oxygen bridge to form the final compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Oxydipentonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure, potentially affecting its efficacy as a cholinesterase inhibitor.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
Oxydipentonium has been explored in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cholinesterase inhibition.
Biology: Investigated for its effects on cholinesterase activity in biological systems.
Medicine: Studied as a potential muscle relaxant and for its role in treating conditions related to cholinesterase dysfunction.
Mecanismo De Acción
Oxydipentonium exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged muscle relaxation. The molecular targets include cholinesterase enzymes, and the pathways involved are primarily related to neurotransmission and muscle contraction .
Comparación Con Compuestos Similares
Oxydipentonium can be compared with other cholinesterase inhibitors such as:
Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used in diagnostic tests for myasthenia gravis.
This compound is unique due to its specific structure and the presence of an oxygen bridge, which may contribute to its distinct pharmacological properties .
Propiedades
| 703398-83-8 | |
Fórmula molecular |
C16H38N2O+2 |
Peso molecular |
274.49 g/mol |
Nombre IUPAC |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium |
InChI |
InChI=1S/C16H38N2O/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6/h7-16H2,1-6H3/q+2 |
Clave InChI |
OETCFVMENJQTTM-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








